N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a para-methoxy-substituted phenyl ring. The meta-position of the phenyl ring features a 2-oxopyrrolidine moiety, a five-membered lactam ring. This structural combination confers unique physicochemical and pharmacological properties, such as hydrogen-bonding capacity (via the sulfonamide and lactam groups) and moderate lipophilicity.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-6-5-9(13-19(2,16)17)8-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTBLAXDJRAXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Introduction of the Methanesulfonamide Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features
The table below highlights critical structural differences between the target compound and selected analogs:
Functional Group Analysis
- Methanesulfonamide Core : Common to all compounds, this group enhances hydrogen-bonding capacity and solubility. Its electron-withdrawing nature modulates aromatic ring reactivity.
- Pyrrolidinone vs. Triazolone (DMS): The target’s 2-oxopyrrolidine introduces a lactam ring, favoring hydrogen-bonding and metabolic stability compared to DMS’s triazolone ring, which is more electron-deficient and prone to degradation .
- Aryl Sulfone (Sch225336) : The bis-sulfone structure in Sch225336 increases steric bulk and receptor selectivity (e.g., CB2 over CB1), contrasting with the target compound’s simpler substitution pattern .
Physicochemical and Pharmacokinetic Properties
Hydrogen Bonding and Solubility
The target compound’s pyrrolidinone and sulfonamide groups enable strong hydrogen-bonding interactions, as described in Etter’s graph set analysis (e.g., R₂²(8) motifs for lactam dimers) . This contrasts with DMS’s triazolone, which forms weaker C=O∙∙∙H-N bonds, reducing aqueous solubility .
Metabolic Stability
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 365.40 g/mol
The compound features a methoxy group, a pyrrolidinone ring, and a sulfonamide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidinone Ring : This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative.
- Introduction of the Methoxy Group : Methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
- Sulfonamide Formation : The final step involves the reaction of the amine with methanesulfonyl chloride.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, derivatives containing methoxy groups have shown activity against pathogens such as Escherichia coli and Candida albicans .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 4a | E. coli | Significant antibacterial |
| 4i | C. albicans | Significant antifungal |
Anticancer Activity
Studies have also explored the anticancer potential of similar compounds, particularly in inhibiting key enzymes involved in cancer progression. For example, compounds that inhibit cholinesterases have been linked to reduced tumor growth in p53-deficient models .
Case Studies
- Inhibition of Cholinesterases : Compounds structurally related to this compound were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-donating groups like methoxy enhanced the inhibitory activity against these enzymes .
- Molecular Docking Studies : In silico studies demonstrated that derivatives could form hydrogen bonds with target proteins, enhancing their biological activity due to improved binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
